3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol
Brand Name: Vulcanchem
CAS No.: 89921-51-7
VCID: VC7368543
InChI: InChI=1S/C7H10O3/c8-4-2-1-3(5(4)9)7-6(2)10-7/h2-9H,1H2
SMILES: C1C2C(C(C1C3C2O3)O)O
Molecular Formula: C7H10O3
Molecular Weight: 142.154

3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol

CAS No.: 89921-51-7

Cat. No.: VC7368543

Molecular Formula: C7H10O3

Molecular Weight: 142.154

* For research use only. Not for human or veterinary use.

3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol - 89921-51-7

Specification

CAS No. 89921-51-7
Molecular Formula C7H10O3
Molecular Weight 142.154
IUPAC Name 3-oxatricyclo[3.2.1.02,4]octane-6,7-diol
Standard InChI InChI=1S/C7H10O3/c8-4-2-1-3(5(4)9)7-6(2)10-7/h2-9H,1H2
Standard InChI Key LVZZYSCVBIZYIJ-UHFFFAOYSA-N
SMILES C1C2C(C(C1C3C2O3)O)O

Introduction

Structural Elucidation and Stereochemical Features

The compound’s IUPAC name, 3-oxatricyclo[3.2.1.0²,⁴]octane-6,7-diol, reflects its intricate bicyclic framework. The core structure consists of:

  • A tricyclic system with bridgehead oxygen at position 3.

  • Two hydroxyl groups at positions 6 and 7.

  • A fused ring system derived from norbornane-like geometry .

Molecular Geometry

The SMILES notation (C1C2C(C(C1C3C2O3)O)O) reveals a tricyclic arrangement where the oxygen atom bridges carbons 2 and 4, forming a strained ether ring . The hydroxyl groups occupy adjacent positions on the central ring, creating a diol configuration. X-ray crystallography data are absent, but the InChIKey (LVZZYSCVBIZYIJ-UHFFFAOYSA-N) confirms the stereochemical uniqueness of this compound .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
CAS Registry Numbers89921-51-7, 70870-82-5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Synthetic Routes and Precursors

While no direct synthesis of 3-oxatricyclo[3.2.1.0²,⁴]octane-6,7-diol is documented, analogous compounds suggest potential pathways. The patent US8389752B2 details methods for synthesizing alicyclic diepoxides via Diels-Alder reactions and subsequent epoxidation . For example:

  • Diels-Alder Cyclization: Cyclopentadiene reacts with α,ω-dienes to form norbornene derivatives.

  • Epoxidation: Percarboxylic acids (e.g., mCPBA) introduce epoxide groups to unsaturated bonds.

  • Dihydroxylation: Epoxide rings may undergo acid-catalyzed hydrolysis to yield vicinal diols .

Applying these steps to a norbornene oxide precursor (e.g., rel-(1R,2S,4R,5S)-3-Oxatricyclo[3.2.1.0²,⁴]octane) could yield the target diol under controlled conditions.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s LogP value of -1.19 indicates high hydrophilicity, likely due to its polar hydroxyl groups and ether oxygen . With a polar surface area (PSA) of 53 Ų, it falls within the range of compounds with moderate membrane permeability, suggesting potential challenges in bioavailability .

Stability and Reactivity

  • Rotatable Bonds: 0, implying a rigid, conformationally restricted structure .

  • Ring Strain: The tricyclic system introduces strain, potentially enhancing reactivity toward ring-opening reactions.

QuantityPrice ($)Lead Time
1 mg835 days
20 mg1235 days

Analytical Characterization

Mass Spectrometry

Predicted collision cross sections (CCS) for adducts provide fingerprints for LC-MS/MS identification:

  • [M+H]⁺: m/z 143.07027 (CCS 126.2 Ų)

  • [M+Na]⁺: m/z 165.05221 (CCS 136.6 Ų) .

Nuclear Magnetic Resonance (NMR)

Though experimental NMR data are unavailable, the structure predicts:

  • ¹H NMR: Downfield shifts for hydroxyl protons (~4–5 ppm) and complex splitting patterns from bridgehead hydrogens.

  • ¹³C NMR: Signals for oxygen-bearing carbons (70–90 ppm) and quaternary bridgehead carbons.

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